molecular formula C17H20N4O2S B2636993 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline CAS No. 2415472-52-3

2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline

Cat. No.: B2636993
CAS No.: 2415472-52-3
M. Wt: 344.43
InChI Key: JGQWDPPGQMBABJ-UHFFFAOYSA-N
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Description

2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with morpholine and thiomorpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoxaline derivatives.

Scientific Research Applications

2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline is unique due to its specific combination of functional groups and core structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-17(20-6-9-24-10-7-20)15-12-21(5-8-23-15)16-11-18-13-3-1-2-4-14(13)19-16/h1-4,11,15H,5-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQWDPPGQMBABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=CC=CC=C3N=C2)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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